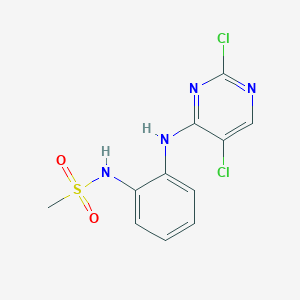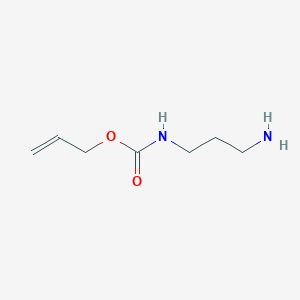![molecular formula C11H17BO4 B13985548 [4-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B13985548.png)
[4-(2-Propoxyethoxy)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Propoxyethoxy)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group.
Méthodes De Préparation
The synthesis of [4-(2-Propoxyethoxy)phenyl]boronic acid typically involves the reaction of 4-bromoanisole with propylene oxide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
[4-(2-Propoxyethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding borane derivative.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions include phenol derivatives, borane derivatives, and biaryl compounds.
Applications De Recherche Scientifique
[4-(2-Propoxyethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mécanisme D'action
The mechanism of action of [4-(2-Propoxyethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
Comparaison Avec Des Composés Similaires
Similar compounds to [4-(2-Propoxyethoxy)phenyl]boronic acid include other boronic acids such as phenylboronic acid, 4-methoxyphenylboronic acid, and 4-(2-methoxyethoxy)phenylboronic acid. Compared to these compounds, this compound offers unique properties due to the presence of the propoxyethoxy group, which can influence its reactivity and solubility in different solvents .
Propriétés
Formule moléculaire |
C11H17BO4 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
[4-(2-propoxyethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-7-15-8-9-16-11-5-3-10(4-6-11)12(13)14/h3-6,13-14H,2,7-9H2,1H3 |
Clé InChI |
RGHCWDLRVXOGIW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCCOCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)
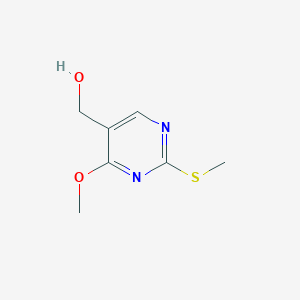

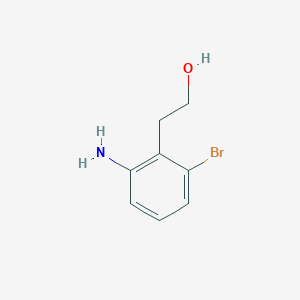
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
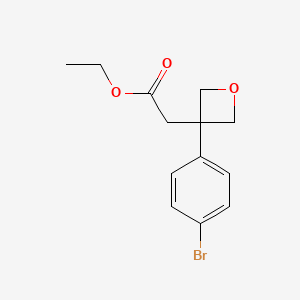
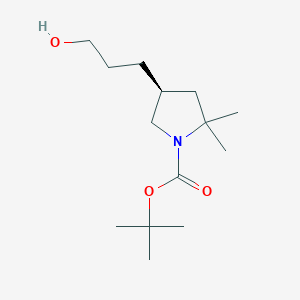
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)

![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)

